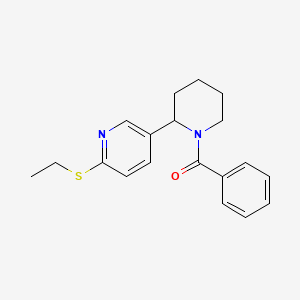

(2-(6-(Ethylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Description

The compound (2-(6-(Ethylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a pyridine-based derivative characterized by a piperidine ring linked via a methanone group to a phenyl ring. The pyridine core is substituted at the 6-position with an ethylthio (-S-C₂H₅) group and at the 3-position with the piperidin-1-yl moiety.

Properties

Molecular Formula |

C19H22N2OS |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

[2-(6-ethylsulfanylpyridin-3-yl)piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C19H22N2OS/c1-2-23-18-12-11-16(14-20-18)17-10-6-7-13-21(17)19(22)15-8-4-3-5-9-15/h3-5,8-9,11-12,14,17H,2,6-7,10,13H2,1H3 |

InChI Key |

SILMAZYKEQOZNX-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

(2-(6-(Ethylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone, also known by its CAS number 1352512-51-6, is a compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological properties, including antitumor activity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of (2-(6-(Ethylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is C19H22N2OS, with a molecular weight of 326.46 g/mol. The compound features a piperidine ring substituted with a pyridine and an ethylthio group, which may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.021 | Strong antiproliferative |

| HepG2 (Liver) | 0.025 | Significant cytotoxicity |

| CCRF-CEM (Leukemia) | 0.022 | High selectivity |

These findings suggest that (2-(6-(Ethylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone may serve as a lead compound for the development of new anticancer therapies targeting multiple cancer types .

The mechanisms underlying the anticancer effects of this compound are still under investigation. However, it is hypothesized that the ethylthio group enhances the lipophilicity and cellular uptake of the compound, facilitating its interaction with intracellular targets involved in cell proliferation and apoptosis pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and phenyl moieties can significantly alter the biological activity of the compound:

- Piperidine Substituents : Variations in the substituents on the piperidine ring can influence binding affinity and selectivity towards specific cellular targets.

- Phenyl Modifications : Different functional groups on the phenyl ring can enhance or reduce cytotoxicity, indicating that careful design can optimize therapeutic efficacy .

Case Studies

Several case studies illustrate the potential applications of (2-(6-(Ethylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone in cancer therapy:

- Study on Breast Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of MDA-MB-231 cells through apoptosis induction.

- Liver Cancer Research : HepG2 cells treated with varying concentrations showed a dose-dependent decrease in viability, suggesting potential for liver cancer treatment.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities, including:

- Antimicrobial Effects : Compounds with ethylthio groups have shown promising antimicrobial properties against various pathogens.

- Anti-inflammatory Activity : In vitro studies suggest that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating potential use in treating inflammatory diseases .

Summary of Biological Activities

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with (2-(6-(Ethylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as an anticancer agent.

Safety and Toxicity Assessment

Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its development as a therapeutic agent.

Potential Therapeutic Applications

Given its biological activities, (2-(6-(Ethylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone may have applications in:

- Antimicrobial Therapy : Targeting bacterial infections.

- Anti-inflammatory Treatments : Managing conditions characterized by excessive inflammation.

- Cancer Therapy : Acting as an anticancer agent due to its tumor growth inhibition properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes critical features of the target compound and its analogs:

Key Observations from Structural Variations

Impact of Ring Size (Piperidine vs. Pyrrolidine)

- The piperidine ring (6-membered) in the target compound offers greater conformational flexibility compared to the pyrrolidine (5-membered) analog . This difference may influence binding affinity to biological targets, as larger rings can accommodate varied torsional angles.

- The pyrrolidine analog (C₁₈H₂₀N₂OS) has a lower molecular weight (312.43 vs. 326.46 g/mol), which could enhance solubility but reduce metabolic stability due to reduced steric protection .

Substituent Effects

- Ethylthio vs. Methyl : Replacing the ethylthio group (C₁₉H₂₂N₂OS) with a methyl group (C₁₈H₂₀N₂O) eliminates sulfur, reducing lipophilicity (predicted logP decrease) and altering metabolic pathways (e.g., sulfur oxidation vs. methyl group stability) .

Role of the Methanone Group

- The phenyl methanone moiety in the target compound contrasts with the morpholin-4-yl substituent in (morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone . Morpholine’s oxygen atom enhances polarity, which may improve aqueous solubility but reduce membrane permeability compared to the phenyl group.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structural integrity of (2-(6-(Ethylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone?

- Methodological Answer : A combination of H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis is essential. For example, H NMR can resolve the ethylthio group's chemical environment (δ ~2.5–3.5 ppm for SCHCH), while HRMS confirms molecular ion peaks (e.g., [M+H] observed at m/z 389 in related compounds). HPLC with UV detection (e.g., method A, t = 14.1 min) ensures ≥95% purity .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, THF). Store the compound in a dry, ventilated area away from heat and moisture, as piperidine derivatives are prone to hydrolysis. Wear nitrile gloves and safety goggles, and consult Safety Data Sheets (SDS) for spill management (e.g., neutralization with NaHCO for acidic byproducts) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Key steps include:

- Catalyst selection : Fe(acac) enhances Grignard reactions (e.g., 80% yield in methyl group introduction) .

- Purification : Silica gel chromatography with gradients (e.g., 0–70% EtOAc/hexanes) removes unreacted intermediates .

- Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., over-alkylation) .

Advanced Research Questions

Q. How can discrepancies in H NMR data for this compound be resolved during structural validation?

- Methodological Answer : Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra. For ambiguous peaks (e.g., overlapping piperidine protons), use 2D NMR (COSY, HSQC) to assign coupling patterns. Cross-validate with X-ray crystallography using SHELXL for refinement, as demonstrated in related methanone derivatives .

Q. What strategies address low regioselectivity during ethylthio group installation on the pyridine ring?

- Methodological Answer :

- Directing groups : Introduce a temporary protecting group (e.g., tert-butyldimethylsilyl) to guide thiolation at the 6-position .

- Metal-mediated reactions : Use Pd-catalyzed C–S coupling (e.g., benzyl thiol with aryl halides) for precise functionalization .

- Kinetic control : Adjust reaction time and temperature to favor the desired regioisomer, as rapid quenching prevents thermodynamic byproducts .

Q. How can computational modeling predict the compound’s bioactivity or physicochemical properties?

- Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., retinol-binding protein antagonists) using AutoDock Vina to assess affinity .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and aqueous solubility, critical for pharmacokinetic profiling .

- TDDFT calculations : Predict UV-vis absorption for applications in materials science (e.g., OLED emitters) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting HPLC purity results between batches?

- Methodological Answer :

- System suitability checks : Confirm column integrity and mobile phase composition (e.g., CHCN/HO gradients) to rule out instrumental variability .

- Impurity identification : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials or oxidation products) .

- Batch comparison : Statistically analyze ≥3 replicates per batch using ANOVA to determine if variations are significant (p < 0.05) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC against target enzymes (e.g., retinol-binding protein) using fluorescence polarization .

- Cell viability assays : Test cytotoxicity in HEK293 or HepG2 cells via MTT assay, ensuring DMSO concentrations <0.1% to avoid solvent effects .

- Permeability studies : Use Caco-2 monolayers to predict intestinal absorption, critical for oral drug development .

Synthesis Troubleshooting

Q. Why might recrystallization fail to purify the compound, and how can this be addressed?

- Methodological Answer :

- Solvent selection : Test binary mixtures (e.g., EtOAc/hexanes) to optimize solubility differences between product and impurities .

- Temperature gradient : Slow cooling (1°C/min) promotes crystal nucleation over amorphous precipitation .

- Seeding : Introduce pure crystals from prior batches to induce controlled crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.